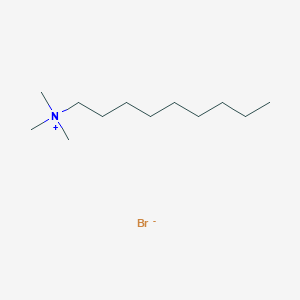
Hydrocotarnine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocotarnine hydrochloride hydrate is a non-narcotic opium alkaloid with the chemical formula C12H15NO3·HCl·H2O. It is known for its analgesic and antitussive properties . This compound is listed in the Japanese Pharmacopoeia and is used for its medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrocotarnine hydrochloride hydrate typically involves the reduction of noscapine. When noscapine is reduced with zinc and hydrochloric acid, it dissociates into hydrocotarnine and meconine . The hydrocotarnine is then converted to its hydrochloride hydrate form.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the chemical reduction of noscapine followed by purification and crystallization to obtain the hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrocotarnine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound itself is a product of the reduction of noscapine.
Substitution: It can undergo substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and hydrochloric acid are used for the reduction of noscapine to hydrocotarnine.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of hydrocotarnine.
Reduction: Hydrocotarnine is the major product from the reduction of noscapine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hydrocotarnine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other compounds.
Industry: It is used in the pharmaceutical industry for the production of medications with analgesic and antitussive effects.
Mécanisme D'action
Hydrocotarnine hydrochloride hydrate exerts its effects through several mechanisms:
Analgesic Effect: It acts on the central nervous system to provide pain relief.
Antitussive Effect: It suppresses cough by acting on the cough center in the brain.
Metabolic Effects: It increases the expression of GLUT1 and enhances glucose uptake in cells, which is significant in glycolytic metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Noscapine: A related opium alkaloid that can be reduced to hydrocotarnine.
Meconine: Another product of noscapine reduction.
Other Opium Alkaloids: Compounds like codeine and morphine, which have different pharmacological profiles.
Uniqueness
Hydrocotarnine hydrochloride hydrate is unique due to its non-narcotic nature and its dual analgesic and antitussive properties. Unlike other opium alkaloids, it does not have significant hypnotic or euphoric effects, making it a safer alternative for pain and cough management .
Propriétés
Numéro CAS |
6078-54-2 |
|---|---|
Formule moléculaire |
C12H18ClNO4 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH.H2O/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;;/h5H,3-4,6-7H2,1-2H3;1H;1H2 |
Clé InChI |
ZNQOHJRIIMHFDR-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |
SMILES canonique |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |
Key on ui other cas no. |
6078-54-2 |
Synonymes |
hydrocotarnine hydrocotarnine hydrobromide hydrocotarnine hydrochloride hydrocotarnine hydrochloride monohydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)




![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)

![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)
![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)


![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)
